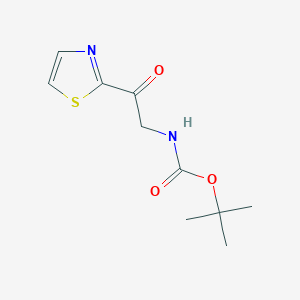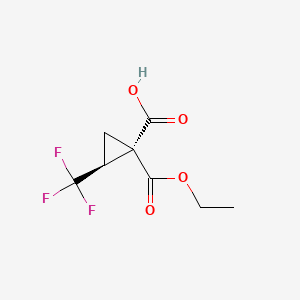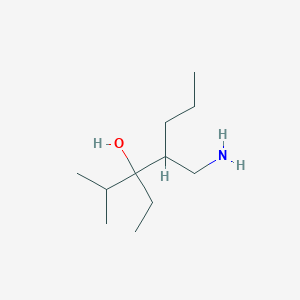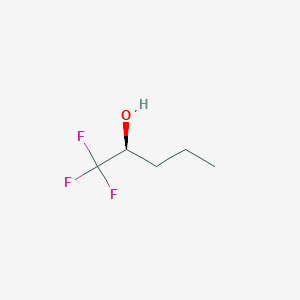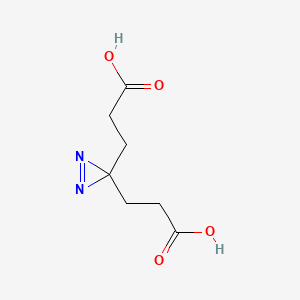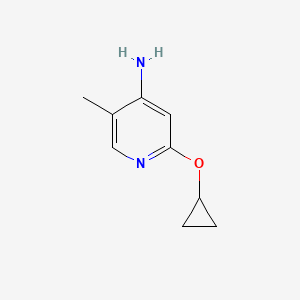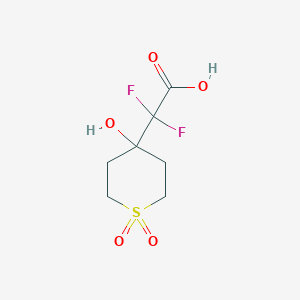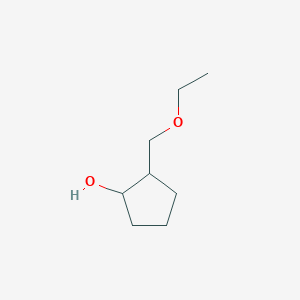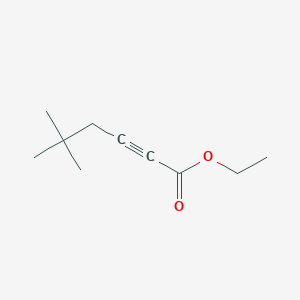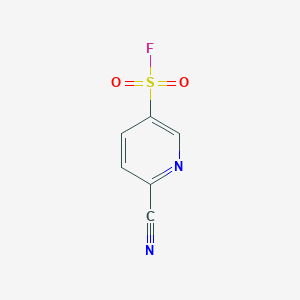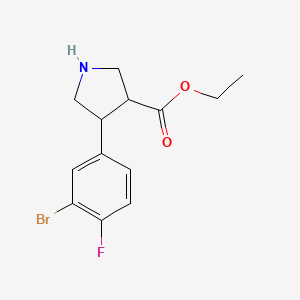
2-(4-Fluorophenethyl)piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H18ClFN2 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenethyl)piperazine dihydrochloride typically involves the reaction of 4-fluorophenethylamine with piperazine. The process can be summarized as follows:
Starting Materials: 4-fluorophenethylamine and piperazine.
Reaction: The 4-fluorophenethylamine is reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol.
Formation of Intermediate: The reaction forms an intermediate compound, which is then treated with hydrochloric acid to yield the dihydrochloride salt.
Purification: The final product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to mix the starting materials.
Controlled Conditions: Maintaining controlled temperature and pressure conditions to optimize yield.
Purification: Employing industrial purification methods such as crystallization, filtration, and drying to obtain the final product.
化学反応の分析
Types of Reactions
2-(4-Fluorophenethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
2-(4-Fluorophenethyl)piperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Fluorophenethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: A similar compound with a fluorine atom on the phenyl ring.
1-(2-Fluorophenyl)piperazine: Another derivative with the fluorine atom in a different position on the phenyl ring.
1-(4-Chlorophenyl)piperazine: A compound with a chlorine atom instead of fluorine.
Uniqueness
2-(4-Fluorophenethyl)piperazine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H19Cl2FN2 |
|---|---|
分子量 |
281.19 g/mol |
IUPAC名 |
2-[2-(4-fluorophenyl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-11-4-1-10(2-5-11)3-6-12-9-14-7-8-15-12;;/h1-2,4-5,12,14-15H,3,6-9H2;2*1H |
InChIキー |
VRYWSOFDTJAOOQ-UHFFFAOYSA-N |
正規SMILES |
C1CNC(CN1)CCC2=CC=C(C=C2)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


